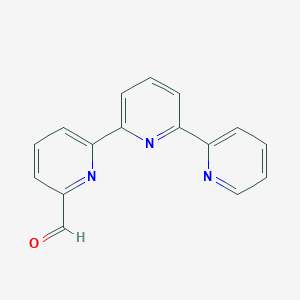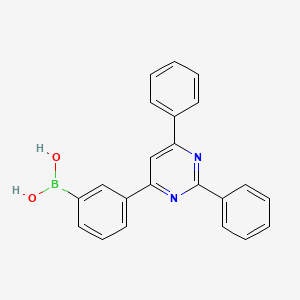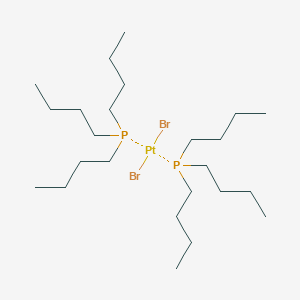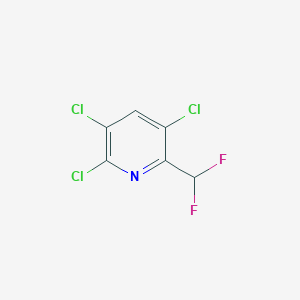
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to an anthraquinone core.
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone involves several steps:
Halogenation: The starting material, 1-aminoanthracene-9,10-dione, undergoes halogenation to introduce halogen atoms at specific positions.
Hydrolysis: The halogenated intermediate is then subjected to hydrolysis to replace the halogen atoms with hydroxyl groups.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but lacks the cyclohexenyl group, making it less complex.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group instead of a methoxy group, leading to different chemical properties.
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone: Features an extended ethoxy chain with a methylphenoxy group, providing unique solubility and reactivity characteristics.
Properties
CAS No. |
33034-09-2 |
|---|---|
Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[[1-(hydroxymethyl)cyclohex-3-en-1-yl]methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C22H21NO5/c23-19-16(28-12-22(11-24)8-4-1-5-9-22)10-15(25)17-18(19)21(27)14-7-3-2-6-13(14)20(17)26/h1-4,6-7,10,24-25H,5,8-9,11-12,23H2 |
InChI Key |
ZPOLNEJTJYBGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(CO)COC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


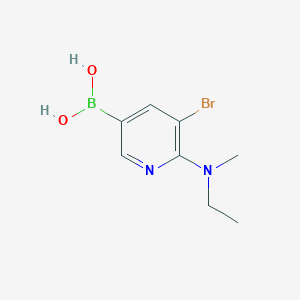
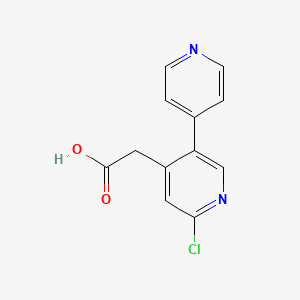
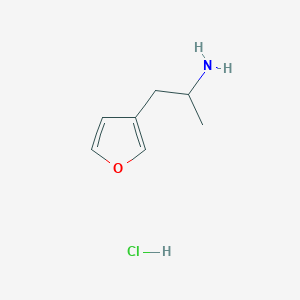
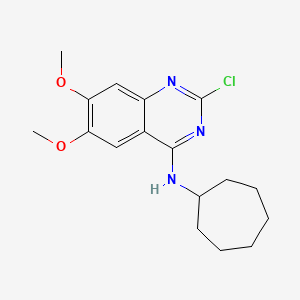

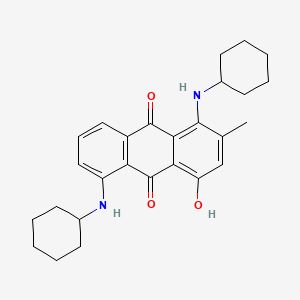
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
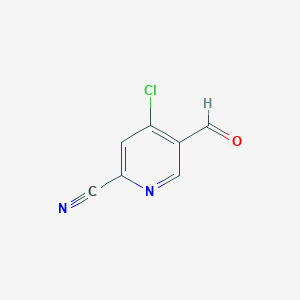
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
